Regioisomeric Lipophilicity and Polar Surface Area
The 4-substituted regioisomer (target compound) exhibits a slightly lower computed lipophilicity (XLogP3 = 2.6) compared to its 6-substituted regioisomer (XLogP3 = 2.7), while both share an identical topological polar surface area of 50.2 Ų [1][2]. Although the absolute difference in logP is small, in medicinal chemistry campaigns even a ΔlogP of 0.1 can influence passive membrane permeability and non-specific protein binding, providing a rationale for selecting the 4‑regioisomer when lower lipophilicity is desired.
Target: 2.6 vs 6-regioisomer: 2.7
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6-(2,4,6-Trifluorophenyl)picolinic acid (CAS 1261933-35-0): XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = -0.1 (target compound is marginally less lipophilic) |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2025.09.15) using standardized molecular descriptors |
Why This Matters
For procurement decisions in lead optimization, a 0.1-unit reduction in logP can improve aqueous solubility and reduce off-target binding, making the 4‑regioisomer a preferable starting point when balancing potency and drug-like properties.
- [1] PubChem Compound Summary for CID 53223606, 4-(2,4,6-Trifluorophenyl)picolinic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1261984-99-9 (accessed 2026-04-27). View Source
- [2] PubChem Compound Summary for CID 5168096, 6-(2,4,6-Trifluorophenyl)picolinic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1261933-35-0 (accessed 2026-04-27). View Source
